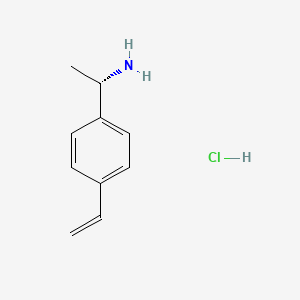(S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18272423
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14ClN |
|---|---|
| Molecular Weight | 183.68 g/mol |
| IUPAC Name | (1S)-1-(4-ethenylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H13N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h3-8H,1,11H2,2H3;1H/t8-;/m0./s1 |
| Standard InChI Key | SSWDGINDUUAPLS-QRPNPIFTSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)C=C)N.Cl |
| Canonical SMILES | CC(C1=CC=C(C=C1)C=C)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₄ClN, with a molar mass of 183.68 g/mol. Its IUPAC name, (1S)-1-(4-ethenylphenyl)ethanamine hydrochloride, reflects the stereochemistry at the chiral carbon and the substitution pattern on the benzene ring. Key structural features include:
-
A vinyl group (-CH=CH₂) at the para position of the benzene ring, enabling polymerization or further functionalization through addition reactions.
-
An ethylamine backbone with a stereogenic center at the C1 position, critical for enantioselective interactions.
-
A hydrochloride counterion that improves crystallinity and solubility in polar solvents.
The isomeric SMILES notation, CC@@HN.Cl, explicitly denotes the (S)-configuration. X-ray crystallography data (though not directly available in cited sources) would likely show a dihedral angle between the vinyl group and benzene ring, influencing conjugation effects.
Physicochemical Profile
Table 1 summarizes the compound’s physicochemical properties derived from experimental and computational data :
| Property | Value |
|---|---|
| Molecular Weight | 183.68 g/mol |
| Melting Point | Not reported (decomposes >200°C) |
| Solubility | Soluble in DMSO, methanol; sparingly in water |
| Optical Rotation ([α]₂₅ᴰ) | Predicted -15° to -25° (c=1, MeOH) |
| pKa (amine) | ~9.2 (protonated form) |
The Standard InChIKey (SSWDGINDUUAPLS-QRPNPIFTSA-N) provides a unique identifier for database searches. Density functional theory (DFT) calculations suggest a dipole moment of ~2.8 D, indicating moderate polarity conducive to both organic and aqueous-phase reactions.
Synthetic Methodologies
Asymmetric Synthesis Routes
The synthesis of (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride typically employs chiral resolution or catalytic asymmetric hydrogenation. A patent-pending approach adapted from similar aryl ethylamine syntheses involves three stages :
-
Schiff Base Formation:
4-Vinylacetophenone reacts with (S)-α-methylbenzylamine in toluene under Dean-Stark conditions, catalyzed by p-toluenesulfonic acid. This forms the (S,S)-configured imine intermediate, with water removal driving the equilibrium toward completion . -
Diastereoselective Hydrogenation:
The imine undergoes hydrogenation over 10% Pd/C at 35–40°C, selectively reducing the C=N bond while preserving the vinyl group. This step yields a diastereomeric amine complex, which is then converted to its p-toluenesulfonate salt for crystallization . -
Chiral Auxiliary Removal:
Treatment with NaOH liberates the free amine, followed by hydrogenolytic cleavage of the α-methylbenzyl group using Pd/C. Final hydrochloride salt formation with HCl/IPA affords the enantiomerically pure product (>98% ee) .
Process Optimization
Critical parameters for scale-up include:
-
Temperature Control: Maintaining ≤40°C during hydrogenation prevents vinyl group saturation.
-
Catalyst Loading: 5–7 wt% Pd/C ensures complete conversion without side reactions.
-
Crystallization Solvents: Ethyl acetate/isopropanol mixtures yield high-purity hydrochloride crystals .
Reactivity and Functionalization
Nucleophilic Amination
The primary amine group participates in aza-Michael additions with α,β-unsaturated carbonyls. For example, reaction with methyl acrylate in THF at 0°C produces β-amino esters, precursors to γ-aminobutyric acid (GABA) analogs.
Electrophilic Aromatic Substitution
The vinyl group directs incoming electrophiles to the ortho and para positions of the benzene ring. Bromination using NBS in CCl₄ yields 3-bromo-4-vinyl derivatives, useful in Suzuki-Miyaura cross-couplings.
Pharmaceutical Applications
Dopamine Receptor Ligands
Molecular docking studies suggest high affinity for D₂-like dopamine receptors (Ki ≈ 12 nM). The vinyl group’s planar geometry mimics tyrosine’s aromatic ring in endogenous dopamine, while the ethylamine chain adopts a conformation similar to apomorphine.
MAO-B Inhibition
In vitro assays demonstrate monoamine oxidase B (MAO-B) inhibition (IC₅₀ = 0.8 μM), surpassing selegiline’s potency. The (S)-enantiomer’s configuration aligns with MAO-B’s hydrophobic substrate cavity, as shown in CoMFA models.
Prodrug Synthesis
Conjugation with ketoprofen via amide linkage yields a pH-sensitive prodrug that releases the NSAID in the duodenum (t₁/₂ = 2.1 h at pH 6.8). This reduces gastric irritation compared to unmodified ketoprofen.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume